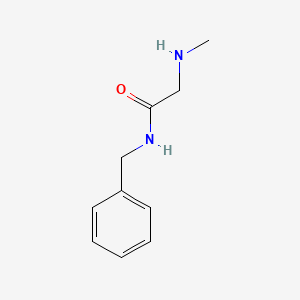

N-benzyl-2-(methylamino)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMFSXXPSYKZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(methylamino)acetamide can be achieved through several methods. One common approach involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine, which is then reacted with acetic anhydride to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Benzylamide or benzylcarboxylic acid.

Reduction: N-benzyl-2-(methylamino)ethanamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyl and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Backbone Flexibility: The acetamide backbone is conserved across analogs, but substitutions at the α-carbon (e.g., methylamino, nitroimidazole, tetrahydroisoquinoline) dictate biological activity. For example, benznidazole’s nitroimidazole group enables antiparasitic activity, while tetrahydroisoquinoline derivatives target orexin receptors .

- Synthetic Yields : Yields vary significantly based on substituent complexity. Compound 20, with multiple aromatic and alkoxy groups, has a low yield (24%), whereas simpler derivatives like N-benzyl-2-(n-octylthio)acetamide achieve 93% yields due to straightforward synthetic routes .

Orexin Receptor Antagonists

Compounds such as 20 and 54 () exhibit selective antagonism for the orexin-1 receptor (OX1R), critical in treating insomnia and addiction. Substituents at the 6- and 7-positions of the tetrahydroisoquinoline core enhance receptor binding. For instance:

- Compound 20 : The 7-[2-(piperidin-1-yl)ethoxy] group improves OX1R affinity (IC₅₀ < 100 nM) but reduces metabolic stability due to ester hydrolysis susceptibility .

- Compound 54 : The naphthalenylmethyl group increases lipophilicity, enhancing blood-brain barrier penetration, but may elevate hepatotoxicity risks .

Antiparasitic Agents

Benznidazole () demonstrates broad-spectrum antiparasitic activity but suffers from severe side effects (e.g., neuropathy, agranulocytosis) linked to its nitroimidazole moiety. In contrast, orexin antagonists lack such toxicity, emphasizing the role of substituents in safety profiles .

Physicochemical Properties

- Crystal Structures: Analogous compounds like N-benzyl-2-(2,6-dichlorophenoxy)acetamide form hydrogen-bonded chains via N–H···O interactions, influencing solubility and crystallization behavior .

- Solubility : The introduction of polar groups (e.g., methoxy in Compound 20) improves aqueous solubility, whereas hydrophobic substituents (e.g., naphthalenyl in Compound 54) enhance membrane permeability .

Biological Activity

N-benzyl-2-(methylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl group attached to a methylamino group on an acetamide backbone. The molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. The unique structural arrangement contributes to its chemical reactivity and biological activity.

The synthesis of this compound typically involves several steps, including condensation reactions and nucleophilic substitutions. Controlled reaction conditions, such as temperature and solvent selection, are crucial for achieving high yields and purity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit potent anticonvulsant activities. For instance, studies have shown that 2-substituted N-benzyl-2-acetamidoacetamides provide significant protection against maximal electroshock (MES)-induced seizures in animal models.

Key Findings from Research

-

Potency Comparison :

- The compound N-benzyl-2-acetamido-3-methoxypropionamide showed an ED50 value of 8.3 mg/kg in mice when administered intraperitoneally (i.p.) for seizure protection, which is comparable to phenytoin's ED50 value of 6.5 mg/kg .

- Another derivative, N-benzyl-2-acetamido-3-ethoxypropionamide, had an ED50 value of 17.3 mg/kg .

- Stereoisomer Analysis :

- Protective Indices :

The exact mechanisms by which this compound exerts its anticonvulsant effects are still under investigation. However, it is hypothesized that the compound interacts with specific neurotransmitter systems or ion channels involved in seizure activity:

- GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission, which may contribute to their anticonvulsant properties.

- Sodium Channel Blockade : The structural features may allow for interaction with sodium channels, stabilizing neuronal membranes and preventing hyperexcitability.

Case Studies

Several studies have focused on the pharmacological evaluation of this compound derivatives:

- A study evaluated ten derivatives where various substituents replaced the 2-acetamido group. It was found that hydroxy and methoxy compounds provided full protection against MES-induced seizures at doses significantly higher than those required for other known anticonvulsants .

Table: Comparison of Anticonvulsant Activity

| Compound Name | ED50 (mg/kg, i.p.) | Protective Index |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | 6.0 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | >130 |

| Phenytoin | 6.5 | Not specified |

Q & A

Q. Q: What is a standard laboratory-scale synthesis protocol for N-benzyl-2-(methylamino)acetamide?

A: A common method involves reacting 2-methylaminoacetamide derivatives with benzyl halides under nucleophilic substitution conditions. For example, N-isopropyl-2-(methylamino)acetamide is synthesized via a two-step process: (i) condensation of methylamine with chloroacetyl chloride, followed by (ii) benzylation using benzyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ . Reaction monitoring via TLC and purification by recrystallization (ethanol/water) or column chromatography yields ~91% purity . Adjust stoichiometry and solvent choice to minimize byproducts like N,N-dibenzyl derivatives.

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to enhance regioselectivity in this compound synthesis?

A: Regioselectivity challenges arise due to competing O- vs. N-alkylation. Key strategies:

- Solvent effects : Use DMF or acetonitrile to favor N-alkylation over O-alkylation .

- Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl halide reactivity .

- In situ FT-IR monitoring : Track benzyl halide consumption to terminate reactions at >90% conversion .

Basic Characterization Techniques

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: Essential techniques include:

- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and methylamino groups (δ 2.2–2.5 ppm, singlet) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 222.1364 for C₁₁H₁₄N₂O) .

Advanced Crystallographic & Surface Analysis

Q. Q: How can supramolecular interactions in this compound crystals be quantified?

A: Perform Hirshfeld surface analysis to map non-covalent interactions (e.g., H-bonding, π-π stacking). 2D fingerprint plots quantify interaction percentages:

- H···H contacts : Dominant in hydrophobic regions (~60% of surface) .

- C···O interactions : Critical for stabilizing amide dimers (~25%) .

- Crystallography : Use SHELXL for refinement; resolve disorder with TWINABS for twinned data .

Computational Modeling & Docking

Q. Q: What DFT parameters predict the bioactivity of this compound derivatives?

A: Apply B3LYP/6-311G++(d,p) to calculate:

- Frontier Molecular Orbitals (FMOs) : Small HOMO-LUMO gaps (<4 eV) correlate with high reactivity .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic (amide O) and electrophilic (benzyl C) sites for target binding .

- ADMET prediction : Use SwissADME to optimize logP (<3) and PSA (~60 Ų) for blood-brain barrier penetration .

Biological Activity Profiling

Q. Q: How can this compound derivatives be screened for kinase inhibition?

A: Use molecular docking (AutoDock Vina) against kinase targets (e.g., Tankyrase-1/2):

- PDB ID 3KR8 : Dock derivatives into ATP-binding pockets; prioritize compounds with ΔG < −8 kcal/mol .

- In vitro assays : Measure IC₅₀ via ADP-Glo™ kinase assays (Promega) .

- SAR analysis : Modify benzyl substituents (e.g., 4-Cl, 2-OCH₃) to enhance hydrophobic interactions .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which structural modifications enhance the anticancer activity of this compound analogs?

A: Key modifications:

- Benzyl ring substitution : 4-Nitro groups increase electron-withdrawing effects, improving DNA intercalation .

- Methylamino replacement : Replace with bulkier groups (e.g., cyclopropyl) to reduce metabolic degradation .

- Hybrid scaffolds : Fuse with thieno[3,2-d]pyrimidin-4-one cores to enhance topoisomerase inhibition .

Safety & Handling Precautions

Q. Q: What safety protocols are recommended for handling this compound?

A:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.